molecular formula C6H10O3 B1610903 2,2-Dimethyl-3-oxobutanoic acid CAS No. 98485-46-2

2,2-Dimethyl-3-oxobutanoic acid

Cat. No. B1610903
CAS RN: 98485-46-2
M. Wt: 130.14 g/mol
InChI Key: CBZZWRQRPKSEQI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxobutanoic acid, also known as oxalacetic acid, is an important intermediate in the Krebs Cycle and is essential for energy production in the body. It is a four-carbon dicarboxylic acid that is found in both plants and animals and is involved in a variety of metabolic processes. Oxalacetic acid is a key component of the tricarboxylic acid cycle, which is responsible for the production of energy from carbohydrates, fats, and proteins. Oxalacetic acid is also involved in the metabolism of amino acids and fatty acids, as well as the synthesis of certain vitamins and hormones.

Scientific Research Applications

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids

  • Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is used in the biocatalytic synthesis of chiral alcohols and amino acids for the development of pharmaceuticals . The production of single enantiomers of drug intermediates has become increasingly important in the pharmaceutical industry .
  • Methods of Application: Enzyme-catalyzed reactions are often highly enantioselective and regioselective. They can be carried out under mild conditions at ambient temperature and atmospheric pressure . Microbial cells and a wide variety and class of enzymes derived therefrom can be used for chiral synthesis .
  • Results or Outcomes: The advantages of biocatalysis over chemical synthesis are that enzyme-catalyzed reactions are often highly enantioselective and regioselective . Enzymes can be overexpressed to make biocatalytic processes economically efficient, and enzymes with modified activity can be tailor-made .

Synthesis of 2,2-Dimethyl-3-Hydroxy-7-Octynoic Acid

  • Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is used in the synthesis of 2,2-Dimethyl-3-Hydroxy-7-Octynoic Acid . This compound is a key intermediate in the synthesis of Pitipeptolide A .
  • Methods of Application: The 2,2-dimethyl-3-hydroxy-7-octynoic acid unit was prepared in eight steps from 1,5-pentanediol monobenzyl ether .
  • Results or Outcomes: The synthesis included oxidation, TBS protection, deprotection and Saponification with (1M) sodium hydroxide solution gave the Dhoya unit (8) in 75% overall yield .

Preparation of 3,3-dimethyl-2-oxobutyric acid

  • Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is used in the preparation of 3,3-dimethyl-2-oxobutyric acid .
  • Methods of Application: The reaction is carried out in an aqueous alkaline solution with an at least stoichiometric amount of a salt of the hypochlorous acid as an oxidizing agent in the presence of a ruthenium catalyst .
  • Results or Outcomes: The 3,3-dimethyl-2-oxobutyric acid is optionally liberated from the solution of its salts .

Inhibitor in Tuberculosis Study

  • Application Summary: 2,2-Dimethyl-3-oxobutanoic acid has been used as an inhibitor in a study for tuberculosis . It was analyzed for its binding affinity to pantothenate synthetase (PS), an essential metabolic enzyme in the pantothenate biosynthetic .
  • Methods of Application: The binding affinity of 2,2-Dimethyl-3-oxobutanoic acid to pantothenate synthetase was analyzed .
  • Results or Outcomes: The study provided insights into the potential use of 2,2-Dimethyl-3-oxobutanoic acid as an inhibitor in tuberculosis treatment .

Intermediate in Herbicide Production

  • Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is used as an intermediate in the production of the herbicide Cinidon-ethyl .
  • Methods of Application: The specific methods of application in the production of the herbicide are proprietary to the manufacturer .
  • Results or Outcomes: The production of Cinidon-ethyl, a potent herbicide, is facilitated by the use of 2,2-Dimethyl-3-oxobutanoic acid .

Protein Synthesis in Exercise Studies

  • Application Summary: 2,2-Dimethyl-3-oxobutanoic acid has been used in studies investigating protein synthesis following exercise .
  • Methods of Application: The compound was used in a study hypothesizing that an acute bout of strenuous, non-damaging exercise would increase rates of protein synthesis of collagen in tendon and skeletal muscle .
  • Results or Outcomes: The study provided insights into the role of 2,2-Dimethyl-3-oxobutanoic acid in protein synthesis following exercise .

Precursor to Dyes

  • Application Summary: The methyl and ethyl esters of 2,2-Dimethyl-3-oxobutanoic acid, which are quite stable, are produced on a large scale industrially as precursors to dyes .
  • Methods of Application: The esters are produced via reactions between diketene and alcohols .
  • Results or Outcomes: The production of various dyes is facilitated by the use of 2,2-Dimethyl-3-oxobutanoic acid .

Energy Source During Fasting, Exercise, or Diabetes

  • Application Summary: In mammals, 2,2-Dimethyl-3-oxobutanoic acid (in the form of acetoacetate) is released into the bloodstream as an energy source during periods of fasting, exercise, or as a result of type 1 diabetes mellitus .
  • Methods of Application: A CoA group is enzymatically transferred to it from succinyl CoA, converting it back to acetoacetyl CoA; this is then broken into two acetyl CoA molecules by thiolase, and these then enter the citric acid cycle .
  • Results or Outcomes: Heart muscle and renal cortex prefer acetoacetate over glucose. The brain uses acetoacetate when glucose levels are low due to fasting or diabetes .

Oxidation of 3,3-dimethyl-2-hydroxybutyric acid

  • Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is prepared by the oxidation of 3,3-dimethyl-2-hydroxybutyric acid .
  • Methods of Application: The reaction is carried out in an aqueous alkaline solution with an at least stoichiometric amount of a salt of the hypochlorous acid as an oxidizing agent in the presence of a ruthenium catalyst .
  • Results or Outcomes: The 2,2-Dimethyl-3-oxobutanoic acid is optionally liberated from the solution of its salts .

properties

IUPAC Name

2,2-dimethyl-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZZWRQRPKSEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-oxobutanoic acid

CAS RN

98485-46-2
Record name 2,2-Dimethyl-3-oxobutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098485462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-DIMETHYL-3-OXOBUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3IYO6XGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JE Powell, C Osuch, HR Burkholder… - The Journal of …, 1978 - ACS Publications
From 3-hydroxy-3-methyl-2-butanone (1) via cyanohydrin synthesis and subsequent hydrolysis, the intermedi-ates 2, 3-dihydroxy-2, 3-dimethylbutanonitrile (2), 3-chloro-l, 2-dihydroxy-2…
Number of citations: 8 pubs.acs.org
MW Hammond, M Alexander - Environmental Science & …, 1972 - ACS Publications
Materials and Methods Survey of Degradability. Therate of degradation was de-termined by measuring dissolved oxygen (do) utilization in a solution containing 1.6 grams K2HP04, 0.4 …
Number of citations: 36 pubs.acs.org
LF Pahler - 1972 - scholarsarchive.byu.edu
Four γ-diketones were synthesized by using a modification of the Kolbe electrolytic condensation of β-ketocarboxylic acids.[--see equation in thesis--] The following γ-diketones were …
Number of citations: 0 scholarsarchive.byu.edu
DW Emerson, RL Titus… - The Journal of Organic …, 1991 - ACS Publications
R2 la t-Bu, H Et A, 2140; Ba B b(-CH,-) Et A, 2126; B; C 6a t-Bu, Hf, in la, 3a, 3f c(-CeH4 (CH2) 2-) Et A, 2127; B; C; D b(-CH2-) 4 F, in lb, 3b, g, 4b d t-Bu, H Me c(-CeH4 (CH2) 2-) CF, in lc…
Number of citations: 28 pubs.acs.org
WH Rastetter, TJ Richard, MD Lewis - The Journal of Organic …, 1978 - ACS Publications
In the course of our syntheses of sym-oxepinoxidesla-d we were required to effect the difficult epoxidations of olefins la and lb. Neitherperoxytrifluoroacetic acid epoxidation nor high-…
Number of citations: 62 pubs.acs.org
MA Lovchik, G Fráter, A Goeke… - Chemistry & …, 2008 - Wiley Online Library
Recently, we reported a novel access to 2,2‐diethyl‐3‐[(E/Z)‐prop‐1‐en‐1‐yl]cyclobutanone by an intramolecular nucleophilic substitution with allylic rearrangement (S N i′) of (E)‐6‐…
Number of citations: 22 onlinelibrary.wiley.com
SC Moldoveanu - Techniques and instrumentation in analytical chemistry, 2010 - Elsevier
Publisher Summary Carboxylic acids are characterized by the presence in their structure of one or more carboxyl groups (–COOH), which bring to the molecule a proton donor character …
Number of citations: 32 www.sciencedirect.com
AV Ignatchenko, ME Springer, JD Walker… - The Journal of …, 2021 - ACS Publications
Four beta-keto acids proposed as intermediates in the mechanism of a metal oxide catalyzed decarboxylative cross-ketonization reaction from a mixture of acetic and isobutyric acids …
Number of citations: 3 pubs.acs.org
P Wheelan, WM Kirsch, TH Koch - The Journal of Organic …, 1989 - ACS Publications
The kinetics of decarboxylation of the monopeptideof aminomalonic acid (Ama), jV “-acetyl-Ama IV-ethylamide, to the corresponding monopeptideof glycine (Gly), Na-acetyl-Gly N-…
Number of citations: 14 pubs.acs.org
CS Yun, K Nishimoto, T Motoyama, T Shimizu… - Journal of Biological …, 2020 - ASBMB
Many microbial secondary metabolites are produced by multienzyme complexes comprising nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). The …
Number of citations: 17 www.jbc.org

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